1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene
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Overview
Description
1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C11H12ClF3O2 It is a derivative of benzene, featuring a butoxy group, a chlorine atom, and a trifluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as 1-butoxy-3-chloro-5-nitrobenzene, followed by reduction and subsequent trifluoromethoxylation.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions.
Scientific Research Applications
1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butoxy-3-chloro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Such as enzymes or receptors that it binds to or modifies.
Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Butoxy-3-chloro-5-fluorobenzene: Differing by the presence of a fluorine atom instead of a trifluoromethoxy group.
1-Butoxy-3-chloro-5-methoxybenzene: Differing by the presence of a methoxy group instead of a trifluoromethoxy group.
Uniqueness: The trifluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from its analogs.
Properties
IUPAC Name |
1-butoxy-3-chloro-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3O2/c1-2-3-4-16-9-5-8(12)6-10(7-9)17-11(13,14)15/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTBSDCWDZQNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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